3-Difluoromethyl-5-(trifluoromethyl)benzonitrile

Description

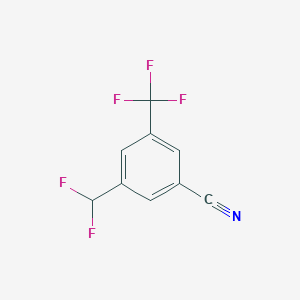

3-Difluoromethyl-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile derivative characterized by a benzonitrile core substituted with a difluoromethyl (-CF₂H) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. Fluorinated benzonitriles are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name |

3-(difluoromethyl)-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5N/c10-8(11)6-1-5(4-15)2-7(3-6)9(12,13)14/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJINVMYPCVINSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Difluoromethyl-5-(trifluoromethyl)benzonitrile is utilized in several scientific research areas:

Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its fluorinated structure.

Medicine: It is explored for its potential pharmacological properties, including its use in drug design and development.

Industry: The compound is employed in the production of agrochemicals and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and lipophilicity, making it effective in various biological and chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile and their distinguishing features:

Substituent Effects on Properties

- Electron-Withdrawing Capacity: The trifluoromethyl (-CF₃) group at the 5-position is common across analogs and enhances electrophilicity, facilitating nucleophilic aromatic substitution.

- Positional Isomerism: The 2-chloro analog exhibits higher aquatic toxicity than 3-substituted derivatives, likely due to altered metabolic pathways. Positional differences also affect melting points and solubility; for instance, 3-fluoro analogs are liquids , while 4-amino derivatives are solids .

Biological Activity

3-Difluoromethyl-5-(trifluoromethyl)benzonitrile, a compound characterized by its unique trifluoromethyl and difluoromethyl substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H5F5N

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, particularly in oncology. For instance, studies have shown that similar compounds can inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in cancer cell proliferation. The mechanism involves binding to the active site of HDACs, thereby preventing the deacetylation of histones and affecting gene expression related to cell cycle regulation and apoptosis .

Table 1: Summary of Anticancer Activity Studies

| Study | Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| This compound | HDAC6 | <1 | Inhibition of deacetylation | |

| Similar Triazole Derivative | HDAC6 | 0.5 | Mechanism-based inhibition |

Antimicrobial Activity

In addition to anticancer properties, there is growing evidence supporting the antimicrobial activity of trifluoromethylated compounds. The structural modifications imparted by the difluoro and trifluoro groups can enhance interaction with microbial enzymes or receptors, potentially leading to increased efficacy against various pathogens .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways, influencing cell growth and survival.

- Oxidative Stress Induction : Some studies suggest that fluorinated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Study on HDAC Inhibition

A notable study investigated the effects of this compound on HDAC6 inhibition. The results demonstrated that the compound exhibited potent inhibition with an IC50 value significantly lower than many existing HDAC inhibitors. This suggests a promising avenue for further development in cancer therapeutics .

Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial efficacy of various fluorinated benzonitriles against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed considerable activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Research Findings Summary

The exploration of this compound reveals several key findings regarding its biological activity:

- Potent Anticancer Activity : Effective against HDAC6 with potential applications in oncology.

- Antimicrobial Potential : Demonstrates activity against resistant bacterial strains.

- Mechanistic Insights : Operates through enzyme inhibition and receptor modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.